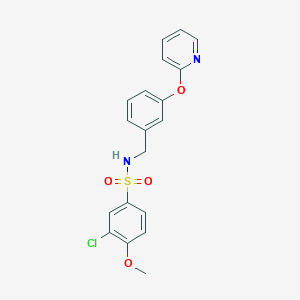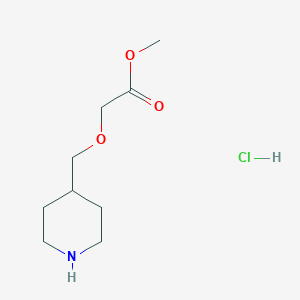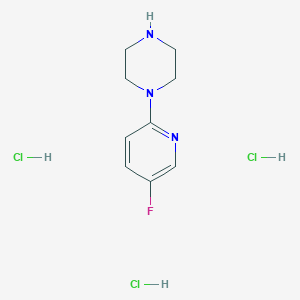
3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine group would likely contribute to the compound’s aromaticity, while the sulfonamide group could potentially form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine group could potentially undergo electrophilic substitution reactions . The benzyl group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a sulfonamide group could potentially increase its solubility in water . The aromatic pyridine group could potentially contribute to its stability .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research has focused on the synthesis and characterization of compounds that show promise in photodynamic therapy, a treatment method that utilizes light-sensitive compounds to generate reactive oxygen species for the treatment of cancer. For instance, novel zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives have been developed, displaying properties suitable for photocatalytic applications and potentially for PDT due to their photosensitizing abilities, good solubility, monomeric species formation, and favorable fluorescence and singlet oxygen production properties (Öncül, Öztürk, & Pişkin, 2021) (Öncül, Öztürk, & Pişkin, 2022).
Biological and Chemical Applications
Various studies have synthesized and tested the biological activities of compounds related to or including benzenesulfonamide derivatives. These include investigations into their antifungal, anti-P. falciparum (malaria), and carbonic anhydrase inhibitory activities. For example, a series of novel azetidin-2-ones, showing potent antifungal activity against specific strains, were synthesized using a compound similar in structure to 3-chloro-4-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (Gupta & Halve, 2015). Another study highlighted the design and synthesis of pyrazolopyridine-sulfonamide derivatives with activity against Plasmodium falciparum, indicating potential applications in malaria treatment (Silva et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-25-18-9-8-16(12-17(18)20)27(23,24)22-13-14-5-4-6-15(11-14)26-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJQYUBJJXGTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2601380.png)


![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2601384.png)
![2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2601388.png)

![5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2601390.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2601393.png)



![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)
![6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)
![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2601403.png)